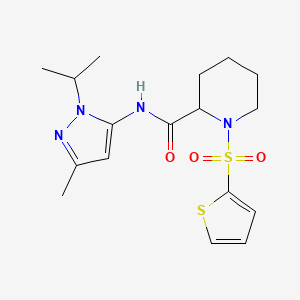

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S2/c1-12(2)21-15(11-13(3)19-21)18-17(22)14-7-4-5-9-20(14)26(23,24)16-8-6-10-25-16/h6,8,10-12,14H,4-5,7,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJSCNFXHBEFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring and a thiophene moiety. Its molecular formula is , and it has a molecular weight of 320.41 g/mol. The presence of both the pyrazole and thiophene rings enhances its pharmacological potential, influencing various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors : It can bind to various receptors, influencing cellular signaling pathways.

Research indicates that the compound's mechanism involves modulation of ion channels, particularly potassium channels, which play a crucial role in regulating cellular excitability and neurotransmitter release .

1. Anti-inflammatory Properties

Studies have shown that compounds with similar structures exhibit anti-inflammatory effects. The pyrazole nucleus is known for its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

2. Analgesic Effects

The compound's potential as an analgesic agent has been explored through various assays measuring pain response in animal models. Its interaction with pain pathways suggests a promising avenue for pain management therapies .

3. Antimicrobial Activity

Research has indicated that derivatives containing thiophene rings often display antimicrobial properties. The unique structural features of this compound may enhance its efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Modulation of pain pathways | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Study: Analgesic Efficacy

In a study assessing the analgesic properties, this compound was administered to rodents following induction of pain via formalin injection. Results indicated a significant reduction in pain behavior compared to controls, suggesting effective analgesic action .

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound showed a dose-dependent reduction in edema formation, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Pyrazole-Substituted Carboxamides

- 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxymide (BD755987) Structure: Shares the 1-isopropyl-3-methylpyrazole group but replaces the thiophen-2-ylsulfonyl-piperidine with a chloropyridinyl-methoxymide scaffold. Properties: Molecular formula C20H23ClN6O2 (vs. target compound’s C18H24N4O3S2), with higher chlorine content likely enhancing electrophilic reactivity. Purity ≥98% (HPLC) . Applications: Listed as a bioactive compound, suggesting utility in screening assays.

Piperidine-2-Carboxamide Derivatives

- (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Imp. B(EP))

- Structure : Simpler piperidine-2-carboxamide with a 2,6-dimethylphenyl group instead of pyrazole and sulfonyl substituents.

- Properties : Lacks sulfonyl and heteroaromatic groups, reducing steric bulk and polarity. Used as a pharmaceutical impurity reference standard .

- Relevance : Highlights the importance of sulfonyl/thiophene groups in modulating solubility and target binding in the target compound.

Thiazole/Isoxazole Carboxamides

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Dasatinib (BMS-354825) Structure: Thiazole-5-carboxamide with pyrimidine and piperazinyl groups.

Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.